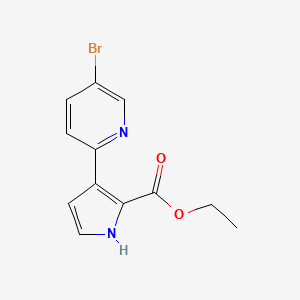
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-pyridinecarboxylic acid and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 5-bromo-2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-pyridyl)propan-2-ol
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is unique due to its specific structural features, including the combination of a brominated pyridine ring and a pyrrole ring with an ethyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3 |
Clave InChI |
MMZYNWSJYRQLCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


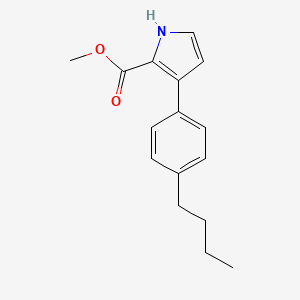
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
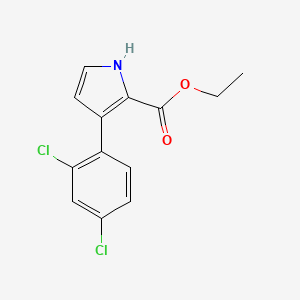

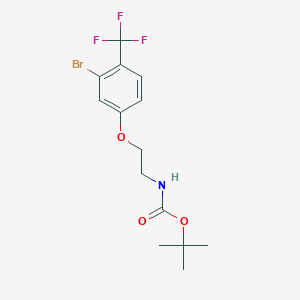
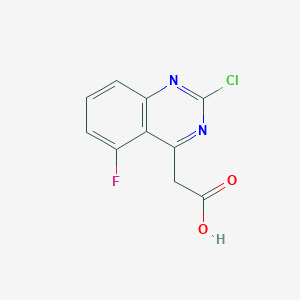
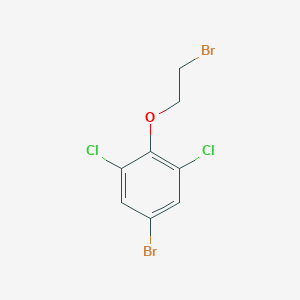

![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
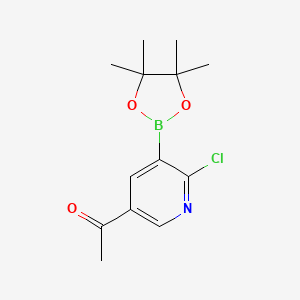
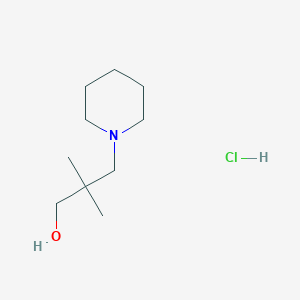
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

